![molecular formula C8H13N3O B1425783 [1-(シクロブチルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1490550-10-1](/img/structure/B1425783.png)
[1-(シクロブチルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール
説明
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom at the first position of the triazole ring, and a methanol group attached to the fourth position of the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
科学的研究の応用
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators. It is also used in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
- Preparation of the azide precursor: The azide precursor can be synthesized by reacting cyclobutylmethyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
- Preparation of the alkyne precursor: The alkyne precursor can be synthesized by reacting propargyl alcohol with an appropriate base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF).
- CuAAC reaction: The azide and alkyne precursors are then reacted in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent to yield [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.
Industrial Production Methods: Industrial production of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The hydroxyl group in [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol can be substituted with other functional groups using appropriate reagents. For example, the hydroxyl group can be converted to a halide using thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (DCM), phosphorus tribromide (PBr₃) in toluene.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding halides or other substituted derivatives.
作用機序
The mechanism of action of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
類似化合物との比較
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol can be compared with other similar compounds, such as:
- **1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]methanol
These compounds share a similar triazole core structure but differ in the size and nature of the cycloalkyl group attached to the nitrogen atom. The uniqueness of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific cyclobutylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAMLYEAMYURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


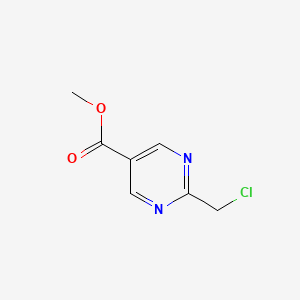
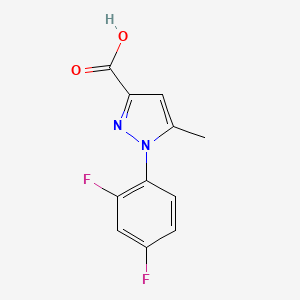
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)

amine](/img/structure/B1425709.png)
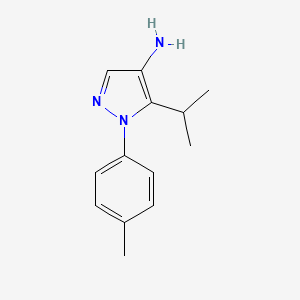

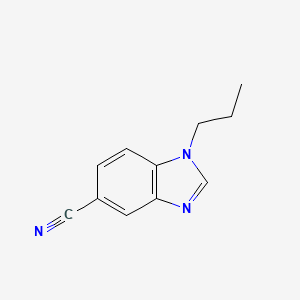

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
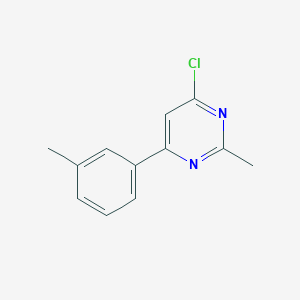
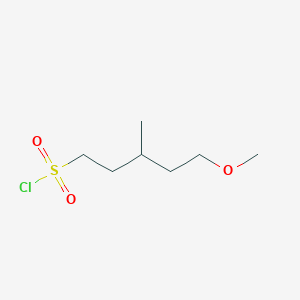
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

